Cas no 80-48-8 (methyl 4-methylbenzene-1-sulfonate)

methyl 4-methylbenzene-1-sulfonate structure
80-48-8 structure
Nombre del producto:methyl 4-methylbenzene-1-sulfonate
Número CAS:80-48-8
MF:C8H10O3S
Megavatios:186.228201389313
MDL:MFCD00008417
CID:34215
PubChem ID:6645

methyl 4-methylbenzene-1-sulfonate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 4-methylbenzenesulfonate
    • methyl para-toluenesulfonate
    • Methyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Sodium Salt
    • 4-Toluenesulfonic acid methyl ester
    • 4-Methylbenzenesulfonic acid
    • Methyl p-tosylate~p-Toluenesulphonic acid methyl ester
    • Methyl p-tosylate 4-Methylbenzenesulfonic acid methyl ester
    • P-Toluene sulfonic acid Methyl Ester
    • Methyl P-Toluenesulfonate (PTSM)
    • Methyl-P-toluenesulfonate
    • Methyl p-Toluenesulfonate
    • Methyl4-toluenesulfonate
    • PTSME
    • Methanol tosylate
    • methyl 4-methyl-1-benzenesulfonate
    • Methyl p-toluenesulf
    • METHYL P-TOSYLATE
    • METHYL TOSYLATE
    • methyltoluene-4-sulfonate
    • MPTS
    • MPTS,TRISODIUM SALT
    • p-Tolylmethylsulfonate
    • PTS1
    • toluene-4-sulfonic acid-methyl ester
    • 4-Methylbenzenesulfonic acid methyl ester
    • p-Toluenesulfonic Acid Methyl Ester
    • 4-11-00-00247 (Beilstein Handbook Reference)
    • Toluenesulfonic acid, methyl ester, P-
    • methyltosylate
    • CHEMBL5189891
    • Q25616437
    • HSDB 2025
    • Methylester kyseliny p-toluensulfonove
    • methyl-p-toluenesulphonate
    • Methyl p-toluenesulfonate, purum, >=97.0% (GC)
    • paratoluen sulphonate methyl ester
    • methyl para-toluene sulfonate
    • F0001-2085
    • SY276580
    • DTXCID1031123
    • LS-154172
    • p-Toluolsulfonsaeure methyl ester [German]
    • Benzenesulfonic acid, 4-methyl-, methyl ester
    • Methyl 4-toluenesulfonate
    • methyl p-toluene-sulfonate
    • STR01542
    • 4-Toluenesulfonic acid, methyl ester
    • methyl paratoluenesulfonate
    • Methyl toluene sulfonate
    • tosylate methyl ester
    • toluene-4-sulfonic acid methyl ester
    • p-Toluenesulfonic acid, methyl ester
    • methyl rho-toluenesulfonate
    • ortho-Toluenesulfonic acid, methyl ester
    • methyl-p-toluensulfonate
    • NSC-406335
    • DTXSID4052550
    • methyl-paratoluene sulphonate
    • Methyl toluene-4-sulfonate
    • p-Toluolsulfonsaeure methyl ester
    • Methyl-d3 4-Methylbenzenesulfonate
    • FT-0619531
    • p-toluenesulfonic acid methyl
    • AKOS008938769
    • methyl-4-toluene sulphonate
    • 80-48-8
    • SCHEMBL27524
    • Methyl 4-toluene sulfonate
    • methyl-4-methylbenzenesulfonate
    • Methylester kyseliny p-toluensulfonove [Czech]
    • 4-methyl-benzenesulfonic acid methyl ester
    • A839928
    • p-Methylbenzenesulfonate methyl ester
    • UNII-4SU69KI68L
    • MFCD00069406
    • Methyl toluene-4-sulphonate
    • Tox21_303790
    • NCGC00357078-01
    • Methyl p-toluene sulphonate
    • p-toluene-sulphonic acid methyl ester
    • BRN 0609209
    • CS-0015899
    • WLN: 1OSWR D1
    • Methyl p-toluenesulfonate, 98%
    • methyl 4-methylbenzene-1-sulfonate
    • tosome
    • Methyl 4-methylbenzenesulphonate
    • NSC406335
    • EN300-15726
    • 4SU69KI68L
    • methyl tosylat
    • FT-0695834
    • AM804364
    • METHYL P-METHYLBENZENESULFONATE
    • D72514
    • TsOMe
    • Methyl ester of 4-methylbenzenesulfonic acid
    • MeOTs
    • AI3-02550
    • CAS-80-48-8
    • T0269
    • Q-200515
    • methyl-4-toluene sulfonate
    • Methyl para-toluenesulphonate
    • EINECS 201-283-5
    • Methyl-(4)-toluenesulfonate
    • NSC 406335
    • Methyl-13C,d3Toluenesulfonate
    • Methyl toluenesulfonate
    • MFCD00008417
    • methyltoluen-4-sulfonat
    • CCRIS 9151
    • METHYL 4-TOLUENE SULFONATE [HSDB]
    • p-methylbenzenesulfonic acid methyl ester
    • NS00019688
    • p-Toluenesulfonic acid, methyl ester (6CI, 7CI, 8CI)
    • pMethylbenzenesulfonate methyl ester
    • Methyl 4toluene sulfonate
    • Methylester kyseliny ptoluensulfonove
    • ((2)H1,(3)H)methyl tosylate
    • Methyl toluene4sulfonate
    • DB-020470
    • reagent grade,96.0%
    • Methylptoluenesulfonate
    • Methyl 4methylbenzenesulfonate
    • Benzenesulfonic acid, 4methyl, methyl ester
    • 4Toluenesulfonic acid, methyl ester
    • pToluolsulfonsaeure methyl ester
    • Methyl ptosylate
    • pToluenesulfonic acid, methyl ester
    • Methyl ptoluenesulfonate
    • MDL: MFCD00008417
    • Renchi: 1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
    • Clave inchi: VUQUOGPMUUJORT-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC(C)=CC=1)(OC)=O
    • Brn: 609209

Atributos calculados

  • Calidad precisa: 186.035065g/mol
  • Carga superficial: 0
  • XLogP3: 2.2
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 186.035065g/mol
  • Masa isotópica única: 186.035065g/mol
  • Superficie del Polo topológico: 51.8Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 219
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Vapor Density: 6.45 (AIR= 1)
  • Color / forma: White crystals.
  • Denso: 1.234 g/mL at 25 °C(lit.)
  • Punto de fusión: 25-28 °C (lit.)
    25-28 °C
  • Punto de ebullición: 144-145 °C/5 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.5172(lit.)
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 51.75000
  • Logp: 2.41090
  • Presión de vapor: 1 mmHg ( 20 °C)
  • Sensibilidad: Moisture Sensitive
  • Disolución: Soluble in ethanol, ether, benzene, insoluble in water

methyl 4-methylbenzene-1-sulfonate Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302,H314,H317
  • Declaración de advertencia: P280,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:UN 3261 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-34-43
  • Instrucciones de Seguridad: S26-S36/37/39-S45-S24
  • Código F de la marca fuka:21
  • Rtecs:XT7000000
  • Señalización de mercancías peligrosas: C
  • Grupo de embalaje:II
  • Condiciones de almacenamiento:2-8°C
  • Términos de riesgo:R22; R36/37/38; R40; R43
  • Período de Seguridad:8
  • Categoría de embalaje:III
  • Nivel de peligro:8
  • TSCA:Yes

methyl 4-methylbenzene-1-sulfonate Datos Aduaneros

  • Código HS:2904909090
  • Datos Aduaneros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

methyl 4-methylbenzene-1-sulfonate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
A5385112-500g
Methyl-p-toluenesulfonate , CP
80-48-8 96.0%
500g
RMB 100.00 2025-02-20
TRC
M330665-25g
Methyl p-Toluenesulfonate
80-48-8
25g
$ 85.00 2023-09-07
Life Chemicals
F0001-2085-0.5g
methyl 4-methylbenzene-1-sulfonate
80-48-8 95%+
0.5g
$19.0 2023-09-07
Ambeed
A182547-500g
Methyl 4-methylbenzenesulfonate
80-48-8 98%
500g
$23.0 2025-02-21
Fluorochem
158300-500g
Methyl-4-toluenesulphonate
80-48-8 98%
500g
£49.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013260-500g
methyl 4-methylbenzene-1-sulfonate
80-48-8 98%
500g
¥112 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013259-100g
methyl 4-methylbenzene-1-sulfonate
80-48-8 96%
100g
¥30 2024-05-21
Life Chemicals
F0001-2085-10g
methyl 4-methylbenzene-1-sulfonate
80-48-8 95%+
10g
$84.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M105176-100g
methyl 4-methylbenzene-1-sulfonate
80-48-8 CP,96.0%
100g
¥33.90 2023-09-02
abcr
AB108848-5 kg
Methyl p-toluenesulfonate, 98%; .
80-48-8 98%
5 kg
€364.00 2023-07-20

methyl 4-methylbenzene-1-sulfonate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Toluene
Referencia
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Methanol ;  36 h, rt
Referencia
Photoinduced Oxidative Cross-Coupling for O-S Bond Formation: A Facile Synthesis of Alkyl Benzenesulfonates
Singh, Atul K.; et al, Synlett, 2017, 28(13), 1558-1563

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 10 min, 0 °C; 4 h, reflux
Referencia
A new preparative method of aryl sulfonate esters by using cyclic organobismuth reagents
Sakurai, Naoto; et al, Heterocycles, 2007, 74, 771-790

Synthetic Routes 4

Condiciones de reacción
Referencia
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Referencia
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; et al, Tetrahedron Letters, 2001, 42(44), 7833-7836

Synthetic Routes 7

Condiciones de reacción
Referencia
Esterification of aliphatic sulfonic acids with dimethyl sulfate
Forbes, C. P.; et al, Cellulose Chemistry and Technology, 1981, 15(6), 691-3

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  5 °C; 12 h, rt
Referencia
Anchored block-copolymer surfactants for the synthesis of redispersible polystyrene latexes
Keerthika, Nagarajan ; et al, Journal of Applied Polymer Science, 2020, 137(29),

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Referencia
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Referencia
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Ferric nitrate Solvents: Methanol ;  2 h, rt
Referencia
Iron(III)-Mediated Oxy-Sulfonylation of Enamides with Sodium and Lithium Sulfinates
Kramer, Philipp; et al, Journal of Organic Chemistry, 2020, 85(5), 3617-3637

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Pyridine
Referencia
Piperidine derivatives. XXVI. 1-Methyl-3-benzylidene-4-piperidone dimer
McElvain, S. M.; et al, Journal of the American Chemical Society, 1955, 77, 492-3

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Referencia
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Toluene
Referencia
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Routes 15

Condiciones de reacción
Referencia
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Routes 16

Condiciones de reacción
Referencia
Sulfonic acid-induced fragmentation of dialkyl acylphosphonates, formation of alkyl carboxylates and alkyl sulfonates
Breuer, Eli; et al, Journal of the Chemical Society, 1988, (12), 2029-34

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Silica Solvents: Toluene ;  5 min, 120 °C
Referencia
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Referencia
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Toluene ;  cooled
1.2 Solvents: Toluene ;  10 min, cooled; 1 h, 0 °C
Referencia
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Chlorine Solvents: Acetonitrile
1.2 Reagents: Pyridine
1.3 Reagents: Water
Referencia
Preparation of sulfonamides from sodium sulfonates. Ph3PBr2 and Ph3PCl2 as a mild halogenating reagent for sulfonyl bromides and sulfonyl chlorides
Kataoka, Tadashi; et al, Synthesis, 1998, (4), 423-426

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Hydrochloric acid Solvents: Methanol
Referencia
Sulfinic acids and related compounds. 15. Convenient methods for esterifying sensitive sulfinic acid salts
Srivastava, Pramod K.; et al, Phosphorus and Sulfur and the Related Elements, 1985, 25(2), 161-5

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  4 h, rt
Referencia
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; et al, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Methane, nitro-, ion(1-), sodium Solvents: Methanol
Referencia
Pathways in the reactions of nitronate ions with sulfonyl halides
Pigou, Paul E.; et al, Journal of the Chemical Society, 1988, (5), 725-30

Synthetic Routes 24

Condiciones de reacción
1.1 Catalysts: Tin tetrachloride
Referencia
Synthesis of organosulfur compounds via silicon-containing reagents
Mizhiritskii, M. D.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1547-58

Synthetic Routes 25

Condiciones de reacción
Referencia
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Routes 26

Condiciones de reacción
1.1 Solvents: tert-Butanol ,  Pentane
Referencia
Sulfonylnitrosamides. IV. Thermal rearrangement of sulfonylmethylnitrosamides
de Boer, Th. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1954, 73, 677-85

methyl 4-methylbenzene-1-sulfonate Raw materials

methyl 4-methylbenzene-1-sulfonate Preparation Products

methyl 4-methylbenzene-1-sulfonate Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-48-8)p-Toluenesulfonate Methyl ester
Número de pedido:27245580
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:02
Precio ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-48-8)
Número de pedido:SFD237
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:01
Precio ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-48-8)Methyl p-toluenesulfonate
Número de pedido:5872933
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:10
Precio ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-48-8)
Número de pedido:SDF233
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 14:57
Precio ($):
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80-48-8)methyl 4-methylbenzene-1-sulfonate
A839928
Pureza:99%
Cantidad:5kg
Precio ($):216.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-48-8)Methyl p-toluenesulfonate
sfd19474
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe